2,4,6-Tris(trichloromethyl)-1,3,5-triazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26769. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

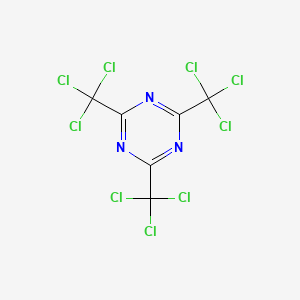

2D Structure

3D Structure

Properties

IUPAC Name |

2,4,6-tris(trichloromethyl)-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl9N3/c7-4(8,9)1-16-2(5(10,11)12)18-3(17-1)6(13,14)15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXUMYHZTYVPBEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90215727 | |

| Record name | 1,3,5-Triazine, 2,4,6-tris(trichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6542-67-2 | |

| Record name | 2,4,6-Tris(trichloromethyl)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6542-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine, 2,4,6-tris(trichloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006542672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetonitrile, trimer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine, 2,4,6-tris(trichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Triazine, 2,4,6-tris(trichloromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-Triazine, 2,4,6-tris(trichloromethyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2,4,6-tris(trichloromethyl)-1,3,5-triazine. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and actionable experimental insights.

Core Chemical and Physical Properties

This compound is a highly chlorinated heterocyclic aromatic compound.[1] It is characterized by a central 1,3,5-triazine ring, a six-membered ring with three nitrogen atoms at positions 1, 3, and 5, to which three trichloromethyl groups are attached.[1] Under ambient conditions, it exists as a white to slightly brown crystalline solid or powder.[1]

The following tables summarize the key quantitative data for this compound.

Table 1: General and Physical Properties

| Property | Value |

| Molecular Formula | C₆Cl₉N₃ |

| Molecular Weight | 433.16 g/mol [1] |

| CAS Number | 6542-67-2 |

| Appearance | White to slightly brown crystalline solid/powder[1] |

| Melting Point | 96 °C |

| Boiling Point | 176-178 °C (at 12 Torr) |

| LogP (Octanol-Water Partition Coefficient) | 5.35170[1] |

Table 2: Spectroscopic and Structural Identifiers

| Identifier | Value |

| IUPAC Name | This compound[2] |

| SMILES | C1(=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl[2] |

| InChI Key | DXUMYHZTYVPBEZ-UHFFFAOYSA-N[2] |

Solubility and Stability:

The high LogP value indicates that this compound is highly lipophilic and essentially insoluble in water.[1] It shows a strong preference for organic solvents.[1] The compound demonstrates thermal stability under standard storage conditions.[1]

Reactivity and Experimental Protocols

The chemical behavior of the 1,3,5-triazine core is characterized by the electron-withdrawing nature of the nitrogen atoms, which makes the carbon atoms of the ring susceptible to nucleophilic attack. While specific reactivity data for the trichloromethyl groups on this particular molecule is limited in the provided search results, the reactivity of the closely related compound, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), is well-documented and serves as an excellent model for understanding the stepwise nucleophilic substitution on the triazine ring.

The substitution of the chlorine atoms in cyanuric chloride is a temperature-dependent process, allowing for the sequential introduction of different nucleophiles.[3]

-

First Substitution: Occurs at low temperatures, typically around 0°C.[3][4][5][6]

-

Second Substitution: Proceeds at room temperature.[3]

-

Third Substitution: Requires higher temperatures or even reflux conditions.[3]

This controlled reactivity makes the s-triazine scaffold a versatile building block in organic synthesis.

Experimental Protocol: Stepwise Nucleophilic Substitution on 2,4,6-Trichloro-1,3,5-triazine (Illustrative Example)

The following protocols are generalized from methodologies reported for the sequential substitution on cyanuric chloride and serve to illustrate the experimental workflow.[4][5][6]

Materials:

-

2,4,6-trichloro-1,3,5-triazine (TCT)

-

Nucleophile 1 (e.g., an alcohol, thiol, or amine)

-

Nucleophile 2

-

Nucleophile 3

-

Diisopropylethylamine (DIEA) or another suitable non-nucleophilic base

-

Dichloromethane (DCM) or other appropriate aprotic solvent

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware and stirring equipment

-

Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Protocol 1: Monosubstitution

-

Dissolve 2,4,6-trichloro-1,3,5-triazine (1.0 eq) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Add the first nucleophile (1.0 eq) to the stirred solution.

-

Add diisopropylethylamine (1.0 eq) dropwise.

-

Stir the reaction at 0°C for 30-60 minutes, monitoring the progress by TLC until the starting material is consumed.[5]

-

Upon completion, dilute the reaction mixture with DCM and wash with water to remove DIEA salts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the monosubstituted product.[6]

Protocol 2: Disubstitution

-

Dissolve the monosubstituted product from Protocol 1 (1.0 eq) in dichloromethane.

-

Add the second nucleophile (1.0 eq) to the solution.

-

Add diisopropylethylamine (1.0 eq).

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.[5]

-

Perform the same workup and isolation procedure as in Protocol 1 to obtain the disubstituted product.

Protocol 3: Trisubstitution

-

Dissolve the disubstituted product from Protocol 2 (1.0 eq) in a suitable solvent (e.g., THF).

-

Add the third nucleophile (1.0 eq) and DIEA (1.0 eq).

-

Heat the reaction mixture to a higher temperature (e.g., 75°C) and stir for an extended period (e.g., 30 hours), monitoring by TLC.[6]

-

After cooling, perform a similar workup and isolation procedure to obtain the fully substituted triazine.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow of a temperature-controlled, sequential nucleophilic substitution on a triazine core, based on the reactivity of cyanuric chloride.

Caption: Sequential Nucleophilic Substitution on a Triazine Core.

Synthesis

This compound can be synthesized via the cyclotrimerization of trichloroacetonitrile. This method is analogous to the synthesis of other substituted triazines from the corresponding nitriles, which often requires a catalyst and heat.

Illustrative Synthesis: Catalytic Cyclotrimerization of Nitriles

While a specific, detailed protocol for the synthesis of this compound was not found in the provided search results, the general approach involves the catalyzed trimerization of the corresponding nitrile. For example, the cyclotrimerization of benzonitriles to form 2,4,6-triaryl-1,3,5-triazines can be catalyzed by low-valent titanium species.

A general experimental workflow for such a reaction would involve:

-

Reaction Setup: A mixture of the nitrile, a catalyst (e.g., a metal complex), and a reducing agent (if necessary) is prepared in a suitable solvent under an inert atmosphere.

-

Reaction Conditions: The mixture is heated to a specific temperature and stirred for a defined period to allow for the cyclotrimerization to occur.

-

Workup and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated through extraction and purified by column chromatography or recrystallization.

Applications

This compound has several potential applications stemming from its chemical properties:

-

Flame Retardant: The high chlorine content contributes to its flame-retardant properties.[1]

-

Battery Electrolyte Additive: It can be used to improve the thermal stability and lifespan of lithium-ion batteries.[1]

-

Nitrification Inhibitor: In agriculture, it can inhibit the process of nitrification in the soil.[1]

-

Synthetic Building Block: It serves as a precursor for the synthesis of other complex molecules.

References

- 1. Buy this compound | 6542-67-2 [smolecule.com]

- 2. 1,3,5-Triazine, 2,4,6-tris(trichloromethyl)- | C6Cl9N3 | CID 23038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis methods for 2,4,6-tris(trichloromethyl)-1,3,5-triazine, a key building block in synthetic chemistry. The document details the core synthetic strategy, experimental protocols, and relevant quantitative data, offering a valuable resource for laboratory and industrial applications.

Core Synthesis Strategy: Cyclotrimerization of Trichloroacetonitrile

The principal and most direct method for synthesizing this compound is the cyclotrimerization of trichloroacetonitrile. This [3+2+1] cycloaddition reaction involves the head-to-tail trimerization of three molecules of trichloroacetonitrile to form the stable 1,3,5-triazine ring. The reaction is typically facilitated by heat and can be catalyzed by various agents, including Lewis acids and supported metal catalysts.

The overall reaction can be depicted as follows:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

While various conditions can be employed for the cyclotrimerization of nitriles, two main approaches have been documented for the synthesis of this compound: high-temperature catalytic conversion and Lewis acid-catalyzed methods.

High-Temperature Catalytic Synthesis

This method, primarily adapted from industrial processes, is suitable for larger-scale production.

Experimental Workflow:

Caption: Workflow for the high-temperature catalytic synthesis of this compound.

Detailed Methodology:

A gaseous mixture of acetonitrile and a molar excess of chlorine (typically 3-4 equivalents) is passed through a heated reaction chamber containing an activated carbon catalyst. The catalyst is often impregnated with a metal halide, such as zinc chloride or copper(II) chloride, to enhance the reaction rate. The reaction is carried out at a temperature ranging from 200 to 400 °C. The product stream, containing trichloroacetonitrile and its trimer, is then cooled and condensed. The solid this compound can be isolated from the crude product mixture by filtration and purified by recrystallization from a suitable solvent.

Lewis Acid-Catalyzed Synthesis

For laboratory-scale synthesis, Lewis acid catalysis offers a potentially milder alternative to high-temperature gas-phase reactions. While a specific protocol for trichloroacetonitrile is not extensively detailed in the literature, the general procedure for Lewis acid-catalyzed trimerization of nitriles can be adapted.

Logical Relationship of Reaction Components:

Caption: Key components and conditions for Lewis acid-catalyzed cyclotrimerization.

Proposed Methodology:

Trichloroacetonitrile is mixed with a catalytic amount of a Lewis acid, such as yttrium triflate (Y(OTf)₃) or a silica-supported Lewis acid (e.g., Si(Ti) or Si(Zn)). The reaction can be performed neat (solvent-free) or in a high-boiling inert solvent. The mixture is then heated, either conventionally or under microwave irradiation, to promote the cyclotrimerization. Reaction progress can be monitored by techniques such as TLC or GC-MS. Upon completion, the reaction mixture is cooled, and the product is isolated. Purification can be achieved by recrystallization or column chromatography.

Quantitative Data

The following table summarizes the available quantitative data for the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₆Cl₉N₃ | PubChem CID: 23038 |

| Molecular Weight | 433.14 g/mol | PubChem CID: 23038 |

| Melting Point | 95-96 °C | US Patent 2,375,545 |

| ¹³C NMR (CDCl₃) | δ 94.4 (CCl₃), 176.3 (C-triazine) ppm | PubChem CID: 23038 |

| Yield (Industrial Process) | Not explicitly stated, but implied to be a significant product. | US Patent 2,375,545 |

| Yield (Lab-scale) | Varies depending on catalyst and conditions. | General literature on nitrile trimerization |

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is particularly informative, showing characteristic peaks for the trichloromethyl carbons and the triazine ring carbons. Due to the absence of protons, ¹H NMR is not applicable.

-

Infrared (IR) Spectroscopy: Expected to show characteristic absorption bands for the C-Cl bonds and the C=N stretching of the triazine ring.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound and provide information about its fragmentation pattern.

-

Melting Point Analysis: A sharp melting point close to the reported value indicates high purity.

Safety Considerations

Trichloroacetonitrile is a toxic and lachrymatory substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. The high-temperature synthesis involves flammable gases and requires appropriate safety precautions. Reactions should be carried out by trained personnel.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to optimize the reaction conditions for their specific needs.

An In-depth Technical Guide to the Physical Properties of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tris(trichloromethyl)-1,3,5-triazine, a halogenated heterocyclic compound, presents a unique molecular architecture of significant interest in various chemical and industrial applications. This technical guide provides a comprehensive overview of its core physical properties, detailed experimental protocols for its characterization, and an exploration of its known chemical behavior. The symmetrically substituted triazine ring, adorned with three bulky and electron-withdrawing trichloromethyl groups, imparts distinct characteristics that are crucial for its utility in synthesis and materials science.

Molecular Structure and Identification

The fundamental structure of this compound consists of a central s-triazine ring to which three trichloromethyl groups are attached at the 2, 4, and 6 positions.

Caption: Molecular structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 6542-67-2 |

| Molecular Formula | C₆Cl₉N₃ |

| Molecular Weight | 433.16 g/mol |

| Canonical SMILES | C(C1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |

| InChI | InChI=1S/C6Cl9N3/c7-4(8,9)1-16-2(5(10,11)12)18-3(17-1)6(13,14)15 |

Physical and Chemical Properties

The physical state of this compound is typically a white to off-white or slightly brown crystalline solid. This appearance can vary based on the purity of the sample.

Table 2: Physical Properties

| Property | Value |

| Melting Point | 96 °C |

| Boiling Point | 176-178 °C at 12 Torr |

| Density | 1.941 g/cm³ (predicted) |

| Appearance | White to slightly brown crystalline powder |

| Solubility | Information not widely available, likely soluble in chlorinated solvents and other organic solvents. |

Experimental Protocols

Synthesis

A common synthetic route to substituted s-triazines involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). However, for the specific synthesis of this compound, the cyclotrimerization of trichloroacetonitrile is a more direct method.

Protocol: Synthesis via Cyclotrimerization of Trichloroacetonitrile

This protocol is a generalized procedure based on the known cyclotrimerization of nitriles.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, place anhydrous trichloroacetonitrile.

-

Catalyst Addition: Introduce a suitable catalyst for cyclotrimerization. Lewis acids or certain transition metal complexes can be effective. The choice of catalyst and solvent (if any) is critical and often determined empirically.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere. The reaction temperature and time will depend on the catalyst used and the scale of the reaction. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid product precipitates, it can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or a hydrocarbon solvent) to yield pure this compound.

Caption: Generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

Protocol: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 50-100 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved to avoid line broadening.

-

Instrument Parameters (Typical):

-

Spectrometer: 400 MHz or higher

-

Nucleus: ¹³C

-

Pulse Program: Standard proton-decoupled ¹³C acquisition

-

Number of Scans: ≥1024 (due to the low natural abundance of ¹³C and the absence of protons for NOE enhancement)

-

Relaxation Delay: 2-5 seconds

-

-

Data Acquisition: Acquire the spectrum at room temperature.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the solvent peak.

Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of the crystalline sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of an empty sample holder or a pure KBr pellet and subtract it from the sample spectrum.

-

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Protocol: Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization Method: Electron Ionization (EI) is a common method for this type of compound.

-

Instrument Parameters (Typical for EI):

-

Ionization Energy: 70 eV

-

Mass Range: m/z 50-500

-

-

Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure. The isotopic pattern due to the nine chlorine atoms will be a key diagnostic feature.

Biological Signaling Pathways

Currently, there is a lack of publicly available scientific literature detailing the specific biological signaling pathways of this compound in the context of drug development or other life sciences research. Its primary documented application in a related field is as a photoinitiator in polymerization reactions, which involves radical chemistry rather than specific interactions with biological macromolecules or signaling cascades. Researchers interested in the potential biological activities of this compound would need to conduct foundational in vitro and in vivo studies to elucidate any such pathways.

Caption: A logical workflow for investigating the unknown biological signaling pathways of a compound.

Conclusion

This compound is a well-defined chemical entity with distinct physical properties stemming from its highly chlorinated and symmetrical structure. This guide has provided a summary of its key physical data and outlined standardized experimental protocols for its synthesis and characterization. The lack of information on its biological signaling pathways highlights a significant area for future research, should this compound be considered for applications in the life sciences. The methodologies and data presented here serve as a valuable resource for scientists and researchers working with or considering the use of this compound in their studies.

2,4,6-Tris(trichloromethyl)-1,3,5-triazine molecular structure and composition

An In-depth Technical Guide to 2,4,6-Tris(trichloromethyl)-1,3,5-triazine

Abstract

This technical guide provides a comprehensive overview of the molecular structure, composition, physicochemical properties, synthesis, and reactivity of this compound. The document is intended for researchers, scientists, and professionals in drug development and materials science. It includes tabulated data for key properties, generalized experimental protocols, and detailed visualizations of the molecular structure and reaction pathways to facilitate a deeper understanding of this highly chlorinated heterocyclic compound.

Molecular Structure and Composition

This compound is a synthetic organic compound characterized by a central, aromatic 1,3,5-triazine ring. The 1,3,5-triazine core is a six-membered heterocycle containing three nitrogen atoms at alternating positions.[1] In this molecule, each of the three carbon atoms of the triazine ring is substituted with a trichloromethyl (-CCl₃) group. This extensive chlorination significantly influences the molecule's chemical and physical properties.[1]

The molecular structure gives the compound a high degree of symmetry. It is a crystalline solid at ambient temperatures, appearing as white to slightly brown crystals or powder.[1]

Caption: Molecular structure of this compound.

Molecular Identifiers

For unambiguous identification, a comprehensive list of identifiers for this compound is provided below.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 6542-67-2 | [2][3] |

| Molecular Formula | C₆Cl₉N₃ | [1][3] |

| Molecular Weight | 433.16 g/mol | [1][3] |

| Canonical SMILES | C1(=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl | [1] |

| InChI | InChI=1S/C6Cl9N3/c7-4(8,9)1-16-2(5(10,11)12)18-3(17-1)6(13,14)15 | [1] |

| InChIKey | DXUMYHZTYVPBEZ-UHFFFAOYSA-N | [2] |

Physicochemical Properties

The key physical and chemical properties of the compound are summarized in the following table. These properties are critical for handling, storage, and application development.

| Property | Value | Reference |

| Appearance | White to slightly brown crystalline solid | [1] |

| Melting Point | 96 °C | [1] |

| Boiling Point | 176-178 °C @ 12 Torr | [3] |

| Density (Predicted) | 1.941 ± 0.06 g/cm³ | [3] |

| Flash Point | 212.7 °C | [1] |

| pKa (Predicted) | -4.04 ± 0.10 | [3] |

Synthesis and Experimental Protocols

Synthesis by Cyclotrimerization

The primary method for synthesizing this compound is the cyclotrimerization of trichloroacetonitrile (Cl₃CCN).[4] This reaction involves the head-to-tail cyclization of three nitrile molecules to form the stable 1,3,5-triazine ring. The reaction can be promoted by heat or the use of a catalyst, such as a Lewis acid, and can often be performed under solvent-free conditions.[4]

Caption: Synthetic pathway for this compound.

Generalized Experimental Protocol for Synthesis

This is a generalized protocol, and specific conditions may require optimization.

-

Reactant Preparation: To a dry reaction vessel equipped with a magnetic stirrer and reflux condenser, add trichloroacetonitrile.

-

Catalyst Addition: Introduce a catalytic amount of a suitable Lewis acid (e.g., AlCl₃, Y(TfO)₃) under an inert atmosphere (e.g., nitrogen or argon).[4]

-

Reaction: Heat the mixture with stirring. The reaction temperature and time will depend on the catalyst used and the scale of the reaction. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic solution with water and brine to remove the catalyst and any water-soluble impurities. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Final Purification: Purify the resulting solid product by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane) to yield the pure this compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically performed using standard spectroscopic techniques.

| Analytical Technique | Purpose | Reference |

| ¹³C Nuclear Magnetic Resonance (NMR) | Provides information on the carbon skeleton. Due to the molecule's symmetry, the spectrum is expected to show two distinct signals: one for the three equivalent carbons in the triazine ring and one for the three equivalent carbons of the trichloromethyl groups. | [1] |

| Infrared (IR) Spectroscopy | Identifies functional groups and characteristic vibrations. The spectrum will exhibit absorption bands corresponding to the C-Cl bonds of the trichloromethyl groups and the characteristic stretching and bending modes of the triazine ring system. | [1] |

| Mass Spectrometry (MS) | Determines the molecular weight and provides information on the fragmentation pattern, which helps confirm the molecular structure. | [1] |

Generalized Protocol for Spectroscopic Analysis

-

NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Acquire the ¹³C NMR spectrum on a suitable NMR spectrometer.

-

IR Spectroscopy: Prepare a sample by either creating a KBr pellet with a small amount of the solid compound or by analyzing a thin film from a melt between salt plates. Record the spectrum using an FTIR spectrometer.

-

Mass Spectrometry: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS). Acquire the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI).

Reactivity and Applications

While many triazine derivatives are synthesized via nucleophilic substitution on cyanuric chloride, the reactivity of this compound is dominated by its electron-deficient nature and the presence of the trichloromethyl groups.

Photoinitiation in Radical Polymerization

The compound can act as a component in photoinitiator systems for visible light-induced free-radical polymerization.[5] In such a system, a photosensitizer dye absorbs light and enters an excited state. It then transfers an electron to the triazine compound, which acts as an electron acceptor. This process generates reactive radicals that initiate the polymerization of monomers.[5]

References

An In-depth Technical Guide to 2,4,6-Tris(trichloromethyl)-1,3,5-triazine (CAS 6542-67-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of 2,4,6-tris(trichloromethyl)-1,3,5-triazine, registered under CAS number 6542-67-2. The information is intended to support research, development, and application activities involving this versatile chemical compound.

Chemical and Physical Properties

This compound is a highly chlorinated heterocyclic compound. Its structure is characterized by a 1,3,5-triazine ring substituted with three trichloromethyl groups. This substitution pattern confers distinct chemical reactivity and physical properties to the molecule. It is typically a white to light yellow crystalline solid.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value |

| CAS Number | 6542-67-2 |

| IUPAC Name | This compound |

| Molecular Formula | C₆Cl₉N₃ |

| Molecular Weight | 433.16 g/mol |

| Canonical SMILES | C(C1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)(Cl)(Cl)Cl |

| InChI | InChI=1S/C6Cl9N3/c7-4(8,9)1-16-2(5(10,11)12)18-3(17-1)6(13,14)15 |

| InChIKey | DXUMYHZTYVPBEZ-UHFFFAOYSA-N |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White to light yellow crystalline solid |

| Purity | Typically ≥98.0% |

| Solubility | Insoluble in water |

Synthesis

The primary synthetic route to this compound is the cyclotrimerization of trichloroacetonitrile. This reaction is typically catalyzed and requires specific conditions to achieve high yields. While detailed industrial synthesis protocols are proprietary, the general laboratory-scale synthesis can be conceptualized as follows. Another approach involves the nucleophilic substitution of cyanuric chloride, although this is more commonly employed for the synthesis of other triazine derivatives.

Figure 1. General synthetic workflow for this compound.

Experimental Protocol: General Guidance for Synthesis

-

Reaction Setup: A solution of trichloroacetonitrile in an inert, high-boiling point solvent is prepared in a reaction vessel equipped with a reflux condenser and a stirrer.

-

Catalyst Addition: A suitable catalyst, such as a Lewis acid or a metal complex, is added to the solution.

-

Reaction: The mixture is heated to reflux for a specified period, during which the cyclotrimerization reaction occurs. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the crude product is isolated. Purification is typically achieved by recrystallization from an appropriate solvent to yield the final product.

Applications

This compound has several notable applications stemming from its unique chemical structure.

Reagent in Organic Synthesis

The trichloromethyl groups on the triazine ring are excellent leaving groups, making this compound a versatile reagent for introducing the triazine core into other molecules through nucleophilic substitution reactions. This is particularly useful in the synthesis of various derivatives for agrochemical and pharmaceutical research.

Nitrification Inhibitor in Agriculture

A significant application of this compound is as a nitrification inhibitor in agriculture. It slows down the bacterial conversion of ammonium (NH₄⁺) to nitrate (NO₃⁻) in the soil. This helps to reduce nitrogen loss from leaching and improves the efficiency of nitrogen fertilizers. The proposed mechanism involves the inhibition of the ammonia monooxygenase (AMO) enzyme in nitrifying bacteria, specifically blocking the oxidation of ammonia to hydroxylamine.[1]

Figure 2. Proposed mechanism of nitrification inhibition.

Experimental Protocol: Assessing Nitrification Inhibition

A standardized protocol to assess the nitrification inhibition potential of a compound like this compound typically involves soil incubation studies. A general methodology is as follows:

-

Soil Preparation: A well-characterized soil sample is amended with an ammonium-based fertilizer.

-

Treatment Application: The test compound is applied to the soil at various concentrations. A control group with no inhibitor is also prepared.

-

Incubation: The treated soil samples are incubated under controlled temperature and moisture conditions for a specific period (e.g., 14-28 days).

-

Analysis: At regular intervals, soil subsamples are taken and analyzed for ammonium and nitrate concentrations using colorimetric methods or ion chromatography.

-

Evaluation: The rate of nitrification is calculated, and the inhibition percentage is determined by comparing the treatment groups to the control.

Flame Retardant

Due to its high chlorine content, this compound can be used as a flame retardant in polymers. Upon heating, it is believed to release chlorine radicals that can scavenge free radicals in the gas phase, thereby interrupting the combustion cycle.

Experimental Protocol: Evaluating Flame Retardancy (UL 94 Standard)

The flammability of plastic materials containing this additive can be evaluated using the UL 94 standard test.[2][3][4][5]

-

Specimen Preparation: Standardized test specimens of the polymer containing a specific loading of the flame retardant are prepared by injection molding or compression molding.

-

Conditioning: The specimens are conditioned in a controlled environment (e.g., 23 °C and 50% relative humidity for 48 hours) before testing.[4]

-

Testing (Vertical Burn Test - V-0, V-1, V-2):

-

A specimen is mounted vertically.

-

A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed. The afterflame time is recorded.

-

The flame is reapplied for another 10 seconds, and the afterflame and afterglow times are recorded.

-

Any dripping of flaming particles that ignite a cotton patch placed below the specimen is noted.

-

-

Classification: Based on the afterflame times, afterglow times, and dripping behavior, the material is classified as V-0, V-1, or V-2, with V-0 being the most flame-retardant classification.[3]

Photoinitiator for Polymerization

This compound and its derivatives can act as photoinitiators for free radical polymerization, particularly when used with a photosensitizer.[6] Upon exposure to light of a suitable wavelength, the sensitizer absorbs energy and transfers it to the triazine, leading to the cleavage of a carbon-chlorine bond and the formation of a trichloromethyl radical. This radical can then initiate the polymerization of monomers.

Figure 3. General mechanism of photoinitiation using a sensitizer.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is important to consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

This compound is a valuable chemical with a range of applications in organic synthesis, agriculture, and material science. Its utility as a synthetic building block, a nitrification inhibitor, a flame retardant, and a photoinitiator makes it a compound of interest for further research and development. This guide provides a foundational understanding of its properties and uses to support scientific and industrial endeavors.

References

Stability and Storage of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,4,6-Tris(trichloromethyl)-1,3,5-triazine. The information is compiled from publicly available safety data sheets and scientific literature.

Chemical and Physical Properties

This compound is a crystalline solid, with its appearance ranging from white to slightly brown or yellowish.[1][2] It is a highly chlorinated heterocyclic aromatic compound.[1]

| Property | Value | Source |

| Molecular Formula | C₆Cl₉N₃ | [1] |

| Molecular Weight | 433.16 g/mol | [1] |

| Appearance | White to slightly brown/yellowish crystalline solid/powder | [1][2][3] |

| Melting Point | 192 - 195 °C | [4] |

| Flash Point | 212.7 °C | [1] |

Stability Profile

This compound is generally considered stable under recommended storage and handling conditions.[4][5] It is chemically stable at room temperature.[4][6] However, its stability can be compromised by exposure to heat, light, and incompatible materials.

Thermal Stability

The compound exhibits significant thermal stability, as indicated by its high flash point.[1] However, it is recommended to avoid temperatures above 60°C.[5] At elevated temperatures, hazardous decomposition products may be generated, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2][5][7]

Hydrolytic Stability

Photostability

Exposure to light is a condition to be avoided during the storage and handling of this compound, suggesting potential for photodegradation.[5]

Recommended Storage Conditions

To ensure the integrity and stability of this compound, the following storage conditions are recommended:

| Condition | Recommendation | Source |

| Temperature | Cool, dry place. Some sources recommend refrigeration (2-8°C). Avoid temperatures above 60°C. | [2][5][7] |

| Container | Tightly closed containers. | [2][4][5][7] |

| Atmosphere | Well-ventilated area. | [2][5][7] |

| Light Exposure | Protect from light. | [5] |

Incompatible Materials

Contact with the following materials should be avoided to prevent decomposition or hazardous reactions:

Experimental Protocols for Stability Assessment

While a specific, validated stability-indicating method for this compound was not found in the reviewed literature, a general protocol for assessing its stability can be designed based on methods for other organochlorine compounds.

General Stability Testing Workflow

Caption: A logical workflow for assessing the stability of this compound.

Methodology for a Forced Degradation Study

Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period.

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature.

-

Thermal Degradation: Expose the solid compound and the solution to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.

-

Photodegradation: Expose the solution to UV (e.g., 254 nm) and visible light in a photostability chamber.

3. Sample Analysis:

-

At specified time points, withdraw aliquots of the stressed samples.

-

Neutralize the acidic and basic samples if necessary.

-

Dilute the samples to a suitable concentration for analysis.

-

Analyze the samples using a suitable analytical technique. A reversed-phase High-Performance Liquid Chromatography (HPLC) method with UV detection or a Gas Chromatography-Mass Spectrometry (GC-MS) method would be appropriate starting points.

4. Analytical Method Development:

-

The analytical method should be able to separate the parent compound from all significant degradation products.

-

The peak purity of the parent compound should be assessed to ensure no co-eluting degradation products.

5. Identification of Degradation Products:

-

Mass spectrometry (LC-MS or GC-MS) can be used to identify the major degradation products.

Logical Relationship for Handling and Storage

Caption: A logical flow for the safe handling and storage of this compound.

Summary

This compound is a stable compound under controlled conditions. Its stability is primarily affected by temperature, light, and contact with incompatible substances. For long-term storage and to ensure its chemical integrity, it is crucial to store the compound in a cool, dry, and dark place in a tightly sealed container, away from strong acids, bases, and oxidizing agents. While specific quantitative stability data is limited in the public domain, the provided guidelines and experimental protocols offer a solid framework for researchers and professionals to handle, store, and assess the stability of this compound.

References

- 1. Photostability of luminescent tris(2,4,6-trichlorophenyl)methyl radical enhanced by terminal modification of carbazole donor - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Reaction mechanism from quantum molecular dynamics for the initial thermal decomposition of 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO) and 2,4,6-trinitro-1,3,5-triazine-1,3,5-trioxide (MTO3N), promising green energetic materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 3. Buy this compound | 6542-67-2 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. Determination of Triazine Herbicides and Degradation Products in Water by Solid-Phase Extraction and Chromatographic Techniques Coupled With Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. 2,4,6-Tris(chloromethyl)-1,3,5-triazine | C6H6Cl3N3 | CID 778089 - PubChem [pubchem.ncbi.nlm.nih.gov]

2,4,6-Tris(trichloromethyl)-1,3,5-triazine safety data sheet (SDS) information

An In-depth Technical Guide to the Safety Data for 2,4,6-Tris(trichloromethyl)-1,3,5-triazine

This guide provides a comprehensive overview of the safety data for this compound, a highly chlorinated heterocyclic compound. The information is intended for researchers, scientists, and drug development professionals to ensure its safe handling and use in a laboratory setting.

Chemical and Physical Properties

This compound is a crystalline solid, appearing as white to slightly brown crystals or powder.[1] It is characterized by a central 1,3,5-triazine ring substituted with three trichloromethyl groups.[2]

| Property | Value | Source |

| Molecular Formula | C₆Cl₉N₃ | [1][3] |

| Molecular Weight | 433.16 g/mol | [1][2][3] |

| Appearance | White to light yellow crystalline solid | [1][2] |

| Purity | ≥98.0% | [2] |

| CAS Number | 6542-67-2 | [3] |

Toxicological Information

The primary hazard associated with this compound is its acute oral toxicity. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as "Harmful if swallowed" (Acute Toxicity, Oral, Category 4).[3]

| Hazard Class | GHS Category | Hazard Statement |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

Handling:

-

Avoid contact with skin and eyes.

-

Do not breathe dust.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Use in a well-ventilated area.

Storage:

-

Keep container tightly closed.

-

Store in a dry, cool, and well-ventilated place.

-

Keep away from heat and sources of ignition.

-

Incompatible with strong oxidizing agents, strong acids, strong bases, peroxides, and strong reducing agents.[4]

Hazard Identification and Emergency Response

A logical workflow for hazard identification and response is essential for safe laboratory practice.

Caption: Hazard identification and response workflow for this compound.

Experimental Protocols

A general workflow for such a synthesis is outlined below:

Caption: General synthetic workflow for substituted triazines from a trichloro- precursor.

Disclaimer: This document is intended as a technical guide and does not replace a formal Safety Data Sheet (SDS). Always refer to the SDS provided by the manufacturer before handling this chemical. The user is responsible for conducting a thorough risk assessment and implementing appropriate safety measures.

References

An In-depth Technical Guide on the Handling and Disposal of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and disposal of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine. Due to the limited availability of specific toxicological data for this compound, this guide combines known information with best practices for handling similar chlorinated heterocyclic compounds.

Chemical and Physical Properties

This compound is a crystalline solid.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 6542-67-2 | [2] |

| Molecular Formula | C₆Cl₉N₃ | [2] |

| Molecular Weight | 433.1 g/mol | [2] |

| Appearance | White to slightly brown crystalline solid | [1] |

| Melting Point | 96 °C | [1] |

| Boiling Point | 375.6 °C at 760 mmHg | [1] |

| Flash Point | 212.7 °C | [1] |

Hazard Identification and Toxicology

The primary known hazard of this compound is that it is harmful if swallowed.[2]

| Hazard Classification | Code | Description | Reference |

| Acute Toxicity, Oral | Acute Tox. 4 | Harmful if swallowed | [2] |

Skin and Eye Irritation: Specific skin and eye irritation data for this compound is not available. However, many triazine compounds are considered to be, at most, mild skin and eye irritants.[3] For example, 2,4,6-trichloro-1,3,5-triazine is classified as irritating to the eyes.[4] Given the highly chlorinated nature of this compound, it should be handled as a potential skin and eye irritant.

Handling and Storage

Safe handling and storage are crucial to minimize exposure risks.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection should be taken.

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield.[5] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and additional protective clothing as needed to prevent skin contact.[5] |

| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5] |

Engineering Controls

Proper ventilation is essential.

Storage Requirements

Proper storage is critical to maintain chemical stability and prevent accidents.

Emergency Procedures

In case of an emergency, follow these procedures.

Spill Response

A spill should be managed promptly and safely.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

Disposal Considerations

Waste disposal must be conducted in accordance with all federal, state, and local regulations.

Recommended Disposal Method: The preferred method of disposal for this compound is incineration.[6] Chlorinated organic compounds can be effectively destroyed by thermal oxidation.[7]

Incineration Considerations:

-

Complete Combustion: The incinerator should be designed for the complete combustion of chlorinated hydrocarbons to convert them into carbon dioxide, water, and hydrogen chloride.[7][8]

-

Scrubbing: The flue gas from the incinerator must be scrubbed to remove hydrogen chloride.[6]

-

Dioxin Formation: Care must be taken to minimize the formation of dioxins and furans, which can be byproducts of the incomplete combustion of chlorinated organic compounds.[9]

Experimental Protocols

Protocol for Safe Handling of a Solid Chlorinated Compound

-

Preparation:

-

Consult the Safety Data Sheet (SDS) and this guide before starting work.

-

Ensure the chemical fume hood is certified and functioning correctly.

-

Assemble all necessary equipment and reagents.

-

Don the appropriate PPE as specified in section 3.1.

-

-

Weighing and Transfer:

-

Perform all manipulations, including weighing and transfer, within the chemical fume hood.

-

Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.

-

If transferring to a reaction vessel, do so slowly and carefully to prevent splashing or aerosolization.

-

Close the container tightly immediately after use.

-

-

Reaction Setup:

-

Ensure the reaction apparatus is securely clamped and assembled correctly within the fume hood.

-

If the reaction is to be heated, use a well-controlled heating source (e.g., a heating mantle with a temperature controller).

-

-

Post-Handling:

-

Decontaminate any surfaces that may have come into contact with the chemical.

-

Properly label and store any unused material according to the guidelines in section 3.3.

-

Remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.

-

Wash hands thoroughly with soap and water.

-

Analytical Method: Reverse Phase HPLC

An analytical method for 1,3,5-Triazine, 2,4,6-tris(trichloromethyl)- has been described using reverse phase High-Performance Liquid Chromatography (HPLC).[7]

-

Column: A reverse phase column such as Newcrom R1 can be used.[7]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier like phosphoric acid is suitable. For Mass Spectrometry (MS) detection, phosphoric acid should be replaced with a volatile acid such as formic acid.[7]

-

Application: This method is scalable and can be adapted for preparative separation to isolate impurities.[7]

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal risk assessment or professional safety advice. Always consult the most up-to-date Safety Data Sheet (SDS) for this compound and follow all applicable safety regulations and institutional protocols.

References

- 1. Buy this compound | 6542-67-2 [smolecule.com]

- 2. 1,3,5-Triazine, 2,4,6-tris(trichloromethyl)- | C6Cl9N3 | CID 23038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ewg.org [ewg.org]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. youtube.com [youtube.com]

- 6. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]

- 7. 1,3,5-Triazine, 2,4,6-tris(trichloromethyl)- | SIELC Technologies [sielc.com]

- 8. files.upei.ca [files.upei.ca]

- 9. worksafebc.com [worksafebc.com]

Spectral Analysis of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for 2,4,6-tris(trichloromethyl)-1,3,5-triazine (CAS No. 6542-67-2), a highly chlorinated heterocyclic compound. Due to its symmetrical structure and the presence of multiple electronegative chlorine atoms, this compound exhibits unique spectral characteristics. This document summarizes the key findings from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, presents detailed experimental protocols, and illustrates the analytical workflow.

Core Spectral Data

The spectral data for this compound is compiled from various sources. While some quantitative data is available, other analyses are noted for completeness.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of hydrogen atoms in its structure, ¹H NMR spectroscopy is not applicable for the characterization of this compound. The focus of NMR studies is therefore on the ¹³C nucleus.

The inherent threefold rotational symmetry of the this compound molecule simplifies its ¹³C NMR spectrum.[1] Theoretically, the spectrum is expected to exhibit two distinct signals corresponding to the two unique carbon environments: one for the three equivalent carbons of the triazine ring and another for the three equivalent carbons of the trichloromethyl groups.[1] While literature indicates that a ¹³C NMR spectrum has been recorded on a Bruker AM-270 instrument, specific chemical shift (δ) values are not publicly available.[2]

| Nucleus | Expected Signals | Reported Chemical Shift (ppm) |

| ¹H | 0 | Not Applicable |

| ¹³C | 2 (1x C-triazine, 1x -CCl₃) | Data not publicly available.[2] |

Infrared (IR) Spectroscopy

Infrared spectroscopy of this compound provides valuable information about its functional groups and overall structure. The spectrum is expected to be dominated by vibrations associated with the triazine ring and the carbon-chlorine bonds. While it is documented that an FTIR spectrum has been obtained from a melt using a capillary cell, specific absorption peak frequencies are not detailed in the available literature.[2]

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Reported Absorption Peaks (cm⁻¹) |

| C=N stretch (triazine ring) | 1550 - 1650 | Data not publicly available. |

| Triazine ring breathing | Fingerprint Region | Data not publicly available. |

| C-Cl stretch | 600 - 800 | Data not publicly available. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) data is available.

| Technique | Key Fragments (m/z) |

| GC-MS | 398, 396, 108[2] |

The molecular formula of the compound is C₆Cl₉N₃, with a molecular weight of approximately 433.1 g/mol .[1] The observed fragments are consistent with the structure of the molecule, likely representing the molecular ion cluster (accounting for chlorine isotopes) and subsequent fragmentation products.

Experimental Protocols

Detailed experimental protocols for the spectral analysis of this compound are not explicitly published. However, based on standard laboratory practices for similar compounds, the following methodologies can be considered representative.

¹³C NMR Spectroscopy

A plausible protocol for obtaining a ¹³C NMR spectrum of this compound would involve the following steps:

-

Sample Preparation: A sufficient quantity of the solid compound is dissolved in a suitable deuterated solvent. Given the chlorinated nature of the compound, solvents such as deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆) would be appropriate choices. The concentration would typically be in the range of 10-50 mg/mL.

-

Instrument Setup: A high-field NMR spectrometer, such as a Bruker AM-270 or equivalent, would be used.[2] The instrument would be tuned to the ¹³C frequency.

-

Data Acquisition: A standard proton-decoupled ¹³C NMR experiment would be performed. Key parameters would include a sufficient number of scans to achieve an adequate signal-to-noise ratio, a relaxation delay to ensure full relaxation of the carbon nuclei, and a spectral width appropriate for the expected chemical shift range.

-

Data Processing: The resulting Free Induction Decay (FID) would be Fourier transformed, phase-corrected, and baseline-corrected to yield the final ¹³C NMR spectrum. Chemical shifts would be referenced to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

FTIR Spectroscopy

The following protocol outlines a likely procedure for acquiring an FTIR spectrum of the solid material:

-

Sample Preparation: As a solid, the compound can be analyzed using an Attenuated Total Reflectance (ATR) accessory. A small amount of the crystalline solid is placed directly onto the ATR crystal.

-

Instrument Setup: An FTIR spectrometer would be used. A background spectrum of the clean, empty ATR crystal is recorded first.

-

Data Acquisition: The sample is brought into firm contact with the ATR crystal using a pressure clamp. The infrared spectrum is then recorded, typically over the range of 4000 to 400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

A typical GC-MS protocol for the analysis of this compound would be as follows:

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent, such as hexane or dichloromethane.

-

GC Separation:

-

Injector: A split/splitless injector would be used, operated at a high temperature (e.g., 250 °C) to ensure rapid volatilization of the sample.

-

Column: A non-polar or semi-polar capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) would be suitable for separating the compound from any impurities.

-

Oven Program: A temperature program would be employed, starting at a lower temperature and ramping up to a higher temperature to ensure good chromatographic separation and elution of the compound.

-

Carrier Gas: Helium would be used as the carrier gas at a constant flow rate.

-

-

MS Detection:

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer would be used to separate the ions based on their mass-to-charge ratio.

-

Scan Range: The mass spectrometer would be set to scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 50-500).

-

-

Data Analysis: The resulting chromatogram would show a peak corresponding to this compound at a specific retention time. The mass spectrum of this peak would be analyzed to identify the molecular ion and characteristic fragment ions.

Visualization of Analytical Workflow

The logical flow from the compound to its spectral characterization is depicted in the following diagram.

Caption: Workflow for the spectral analysis of this compound.

References

Solubility Profile of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide synthesizes information from closely related analogues and outlines a robust experimental protocol for precise solubility determination.

Core Concepts: Predicting Solubility

The principle of "like dissolves like" is fundamental to predicting the solubility of a compound. The structure of this compound, featuring a polar triazine core and nonpolar trichloromethyl groups, suggests a nuanced solubility profile. While the nitrogen atoms in the triazine ring can participate in hydrogen bonding, the bulky and nonpolar trichloromethyl groups will significantly influence its interaction with different solvents.

Based on data from analogous compounds such as melamine (1,3,5-triazine-2,4,6-triamine) and cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), it is anticipated that this compound will exhibit limited solubility in water and greater solubility in various organic solvents.[1][2]

Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents, based on the known solubility of its structural analogues.

| Solvent Class | Example Solvents | Predicted Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Sparingly Soluble to Soluble | The polar hydroxyl group of the solvent can interact with the triazine ring, but the nonpolar trichloromethyl groups may limit high solubility. Melamine, a related triazine, is soluble in ethanol (0.6 g/L at 30°C).[3] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | These solvents can engage in dipole-dipole interactions with the polar triazine core without the steric hindrance of hydrogen bonding to the bulky side chains. Melamine shows some solubility in acetone (0.3 g/L) and DMF (0.1 g/L).[3] Cyanuric chloride is soluble in acetone.[2] |

| Nonpolar Aromatic | Toluene, Benzene | Soluble | The aromatic rings of these solvents can interact favorably with the triazine ring through π-stacking, and the overall nonpolar character is compatible with the trichloromethyl groups. Cyanuric chloride is soluble in benzene.[2] |

| Chlorinated | Dichloromethane, Chloroform | Soluble to Highly Soluble | The similar polarities and potential for weak hydrogen bonding and van der Waals forces between the chlorinated solvent and the trichloromethyl groups suggest good solubility. Cyanuric chloride is soluble in chloroform.[2] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Sparingly Soluble to Soluble | The ether oxygen can act as a hydrogen bond acceptor for any potential interactions, but the overall nonpolar nature of the solvent may be more compatible with the trichloromethyl groups. Melamine is reported to be insoluble in ethers.[3] |

| Water | Water | Insoluble to Very Sparingly Soluble | The highly nonpolar nature of the nine chlorine atoms and the bulky trichloromethyl groups are expected to dominate, leading to poor aqueous solubility.[1][2] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol is essential. The following gravimetric method is a widely accepted and reliable approach.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg accuracy)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pipettes and volumetric flasks

-

Evaporating dishes or pre-weighed vials

-

Vacuum oven or desiccator

Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a known volume (e.g., 5 mL) of the selected organic solvent to each vial.

-

Securely cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C, 37°C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for at least 4 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette fitted with a syringe filter to avoid transferring any solid particles.

-

-

Gravimetric Analysis:

-

Transfer the filtered supernatant to a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is fully evaporated, place the dish or vial in a desiccator to cool to room temperature.

-

Weigh the dish or vial containing the dried solute.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula: S (g/L) = (Weight of dried solute (g)) / (Volume of supernatant taken (L))

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

References

An In-depth Technical Guide to 2,4,6-Tris(trichloromethyl)-1,3,5-triazine: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,6-tris(trichloromethyl)-1,3,5-triazine, a versatile and highly functionalized heterocyclic compound. This document covers its historical discovery, detailed synthesis protocols, physicochemical properties, and key applications, with a focus on its utility in organic synthesis and materials science.

Discovery and History

The development of 1,3,5-triazine chemistry dates back to the 19th century, with significant advancements in the synthesis of various derivatives occurring throughout the 20th century. While the precise first synthesis of this compound is not definitively documented in readily available literature, its synthesis is a logical extension of the well-established cyclotrimerization of nitriles. The primary and most direct route to this compound is the acid-catalyzed trimerization of trichloroacetonitrile (Cl₃CCN). This reaction aligns with the broader historical development of triazine synthesis, which has been a cornerstone in the creation of a wide array of commercially important compounds, including herbicides, dyes, and polymers.

The scientific community's interest in highly halogenated organic compounds for applications in materials science and as synthetic intermediates grew substantially in the mid-20th century. It is within this context that the synthesis and characterization of this compound would have emerged as a compound with unique electronic and reactive properties owing to the strong electron-withdrawing nature of the trichloromethyl groups.

Physicochemical and Spectroscopic Data

This compound is a white to slightly brown crystalline solid under ambient conditions.[1] Its highly chlorinated structure imparts distinct physical and chemical properties.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value |

| Molecular Formula | C₆Cl₉N₃ |

| Molecular Weight | 433.16 g/mol [1] |

| Melting Point | 96 °C |

| Boiling Point | 375.6 °C at 760 mmHg |

| Appearance | White to slightly brown crystalline solid[1] |

| Solubility | Insoluble in water. |

| ¹³C NMR (CDCl₃) | Peaks corresponding to the triazine ring carbons and the trichloromethyl carbons.[1] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 433, with a characteristic isotopic pattern due to the nine chlorine atoms.[1] |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the cyclotrimerization of trichloroacetonitrile. The following is a representative experimental protocol adapted from established methods for triazine synthesis.

Synthesis of this compound from Trichloroacetonitrile

Materials:

-

Trichloroacetonitrile (Cl₃CCN)

-

Anhydrous hydrogen chloride (HCl) gas or a strong Lewis acid catalyst (e.g., AlCl₃, FeCl₃)

-

Anhydrous, non-polar solvent (e.g., carbon tetrachloride, chloroform)

-

Inert gas (e.g., nitrogen or argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, gas inlet, etc.)

-

Stirring apparatus

-

Heating mantle or oil bath

-

Filtration apparatus

-

Recrystallization solvents (e.g., ethanol, hexane)

Procedure:

-

Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a drying tube, and a gas inlet under an inert atmosphere.

-

Charge the flask with anhydrous carbon tetrachloride and cool it in an ice bath.

-

Slowly bubble anhydrous hydrogen chloride gas through the solvent for 15-20 minutes to create a saturated solution.

-

Add trichloroacetonitrile dropwise to the stirred, cold solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then gently reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature. The crude product may precipitate out of the solution.

-

Filter the crude product and wash it with a small amount of cold solvent.

-

Purify the solid product by recrystallization from a suitable solvent system, such as ethanol or hexane, to yield white to off-white crystals of this compound.

-

Dry the purified product under vacuum.

Characterization:

-

Confirm the identity and purity of the product using standard analytical techniques, including melting point determination, ¹H and ¹³C NMR spectroscopy, and mass spectrometry.